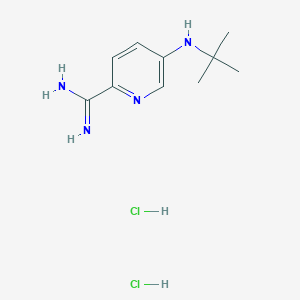

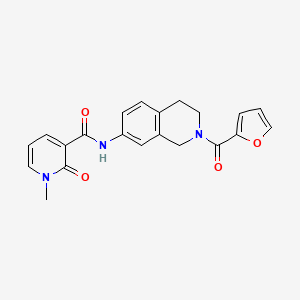

![molecular formula C16H14N4O3S B2779636 N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1203324-00-8](/img/structure/B2779636.png)

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a complex organic molecule that contains a thiazole ring . Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

Thiazole compounds have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Applications De Recherche Scientifique

Synthesis and Characterization

Research has been conducted on the synthesis, characterization, and evaluation of new derivatives of 4H-chromene and quinoline derivatives of 1H-pyrazole, which have shown promising results against pathogenic strains of bacteria and fungi (Thumar & Patel, 2012). Such studies are crucial for developing new therapeutic agents and understanding the structural basis for their activity.

Molecular Docking and Anticancer Activity

Novel thiazole-pyranochromene and thiadiazole-pyranochromene derivatives have been synthesized and evaluated for their anticancer activity. These compounds underwent molecular docking studies to assess their potential as anticancer agents, showing promising results (Gomha et al., 2018). This research demonstrates the compound's potential in contributing to cancer treatment through the development of new therapeutic molecules.

Fluorescence and Detection Applications

Coumarin–pyrazolone derivatives have been synthesized and demonstrated significant potential for detecting ions in living cells, such as Cr3+ ions. These compounds offer a quick color response and significant quenching of fluorescence, enabling their application in biological and chemical sensing (Mani et al., 2018). This area of research highlights the compound's utility in developing sensitive and selective probes for environmental and biological analyses.

Catalysis and Synthetic Applications

Research into the synthesis of complex heterocyclic compounds using related derivatives has provided insights into their roles as catalysts or intermediates in facilitating various chemical reactions. For instance, amino glucose-functionalized silica-coated nanoparticles have been employed in the solvent-free synthesis of pyrano[3,2-c]chromen-5(4H)-ones, showcasing the compound's potential in green chemistry and catalysis (Fekri et al., 2018).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as chromone-fused thiazoles, have been reported to exhibit potent anti-inflammatory activities . This suggests that the compound may target proteins or enzymes involved in inflammatory pathways.

Mode of Action

It’s worth noting that thiazole derivatives, which this compound is a part of, are known to disrupt dna replication processes in bacterial and cancer cells . This disruption could lead to the inhibition of cell proliferation, making these compounds potential antitumor agents .

Biochemical Pathways

Given the potential anti-inflammatory activities of similar compounds , it can be inferred that this compound may affect pathways related to inflammation. These could include the cyclooxygenase (COX) pathway, which is involved in the production of pro-inflammatory mediators .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents , which could influence its bioavailability and distribution in the body.

Result of Action

Based on the potential anti-inflammatory activities of similar compounds , it can be inferred that this compound may help reduce inflammation at the molecular and cellular levels.

Orientations Futures

Thiazole derivatives have been found to have diverse biological activities, and a lot of work has been done on the thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . Therefore, the future research directions might involve the exploration of these properties in the given compound.

Propriétés

IUPAC Name |

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c1-20-7-10(15(19-20)22-2)14(21)18-16-17-13-9-5-3-4-6-11(9)23-8-12(13)24-16/h3-7H,8H2,1-2H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTKSKLAQSWUIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2779553.png)

![3-[3-[(4-Methoxyphenyl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2779554.png)

![Bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)-2,6-pyridinedicarboxylate](/img/structure/B2779556.png)

![5-Methyl-7-hydroxypyrazolo-[1,5-a]pyrimidine-3-thiocarboxamide](/img/structure/B2779557.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2779563.png)

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2779566.png)